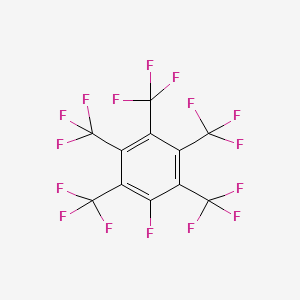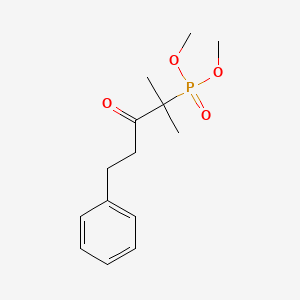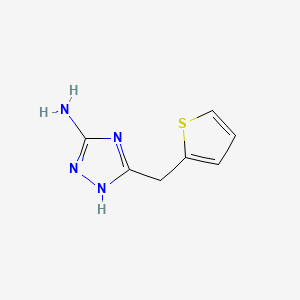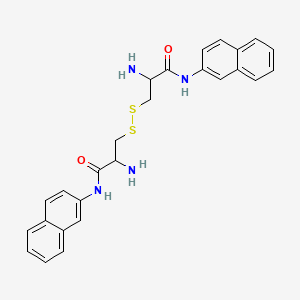![molecular formula C37H60O9 B12109827 2-[[22-(2-Ethoxypropan-2-yl)-2-hydroxy-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol](/img/structure/B12109827.png)
2-[[22-(2-Ethoxypropan-2-yl)-2-hydroxy-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside is a triterpenoid glycoside compound. It is derived from the roots and rhizomes of Actaea asiatica, a plant known for its medicinal properties. This compound has gained attention due to its notable cytotoxicity against certain cancer cell lines, making it a subject of interest in cancer research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside involves the extraction of triterpenoid glycosides from the roots and rhizomes of Actaea asiatica. The process typically includes:
Extraction: The plant material is extracted using solvents such as chloroform, dichloromethane, or ethyl acetate.
Purification: The extract is then purified using techniques like high-performance liquid chromatography (HPLC) to isolate the desired compound.
Glycosylation: The isolated triterpenoid is subjected to glycosylation reactions to attach the beta-D-xylopyranoside moiety
Industrial Production Methods
Industrial production of 25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques ensures high purity and yield of the compound .
化学反应分析
Types of Reactions
25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can modify the triterpenoid structure, potentially enhancing its biological activity.
Reduction: Reduction reactions can alter the functional groups, affecting the compound’s solubility and reactivity.
Substitution: Substitution reactions can introduce different functional groups, modifying the compound’s properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under various conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes .
科学研究应用
25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside has several scientific research applications:
Chemistry: It is used as a reference compound in the study of triterpenoid glycosides.
Biology: The compound’s cytotoxicity against cancer cell lines makes it valuable in cancer research.
Medicine: Potential therapeutic applications are being explored, particularly in oncology.
Industry: It is used in the development of pharmaceuticals and as a standard in quality control processes
作用机制
The mechanism of action of 25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside involves its interaction with cellular pathways that regulate cell proliferation and apoptosis. The compound has been shown to induce apoptosis and cell cycle arrest in cancer cells. Key molecular targets include Bax, p21, and Bcl-2 proteins, which are involved in the regulation of apoptosis and cell survival .
相似化合物的比较
Similar Compounds
- 25-O-Acetylcimigenol-3-O-beta-D-xylopyranoside
- 25-Anhydrocimigenol-beta-O-D-xyloside
- Cimiacemoside I
Uniqueness
25-O-Ethylcimigenol-3-O-beta-D-xylopyranoside is unique due to its specific glycosylation pattern and its notable cytotoxicity against HepG2 and MCF-7 cancer cell lines. This distinguishes it from other similar triterpenoid glycosides, which may have different glycosylation patterns and biological activities .
属性
IUPAC Name |
2-[[22-(2-ethoxypropan-2-yl)-2-hydroxy-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H60O9/c1-9-43-32(5,6)28-21-16-19(2)27-33(7)14-15-36-18-35(36)13-12-24(44-29-26(40)25(39)20(38)17-42-29)31(3,4)22(35)10-11-23(36)34(33,8)30(41)37(27,45-21)46-28/h19-30,38-41H,9-18H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZRKSYGQQRODJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)(C)C1C2CC(C3C4(CCC56CC57CCC(C(C7CCC6C4(C(C3(O2)O1)O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H60O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1H-1,2,4-Triazole, 5-[(phenylmethyl)sulfinyl]-](/img/structure/B12109746.png)
![1-(4-Chloro-phenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diaza-cyclopenta[cd]azulene](/img/structure/B12109757.png)





![2-[(Cyclopropylmethyl)amino]-2-(3,5-dichlorophenyl)acetic acid](/img/structure/B12109796.png)
![Benzenesulfonyl chloride, 4-[(2-methyl-1-piperidinyl)carbonyl]-](/img/structure/B12109803.png)
![2-tert-Butyl 8-ethyl 2-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B12109805.png)

![5,5'-[Iminodi(methylene)]DI(2-furoic acid)](/img/structure/B12109821.png)


